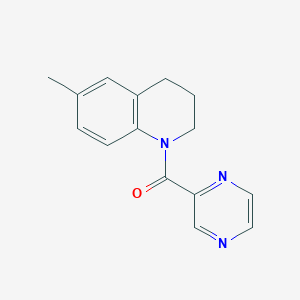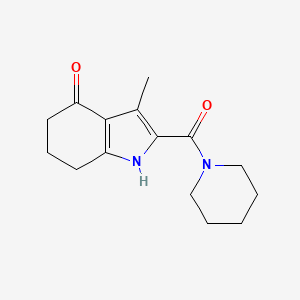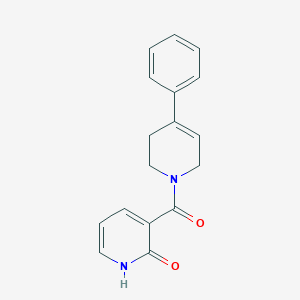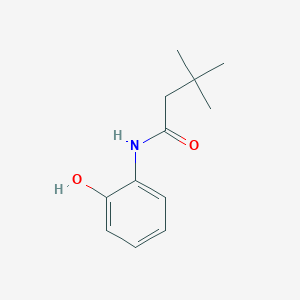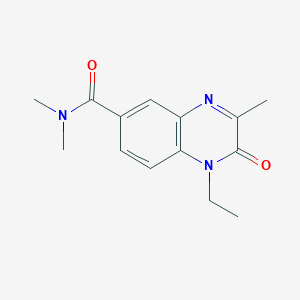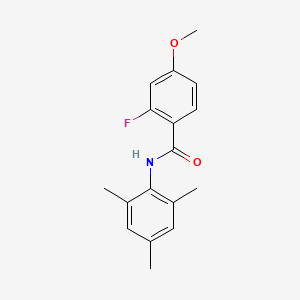
2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide, also known as FMTPB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been identified as a potential drug candidate due to its promising pharmacological properties.
作用机制
The exact mechanism of action of 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide is not fully understood, but it is believed to act through the modulation of certain signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. This compound has also been reported to interact with certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, as well as reduce the proliferation and migration of cancer cells. This compound has also been shown to have antioxidant properties and to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel.
实验室实验的优点和局限性
2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide. One potential area of research is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of this compound as a potential therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of this compound as a diagnostic tool in imaging studies could be further explored. Finally, the elucidation of the exact mechanism of action of this compound and its interaction with various receptors and signaling pathways could provide valuable insights for the development of novel drugs.
合成方法
The synthesis of 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide involves the reaction of 2-fluoro-4-methoxybenzoic acid with 2,4,6-trimethylaniline in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then treated with thionyl chloride to yield the final product, this compound.
科学研究应用
2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. This compound has also been investigated for its potential use as a diagnostic tool in imaging studies, due to its high affinity for certain receptors.
属性
IUPAC Name |
2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-10-7-11(2)16(12(3)8-10)19-17(20)14-6-5-13(21-4)9-15(14)18/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSFKXIFPXCDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



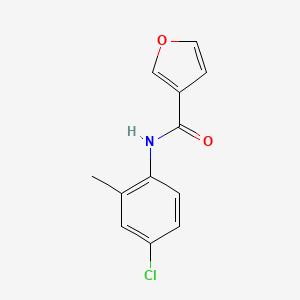
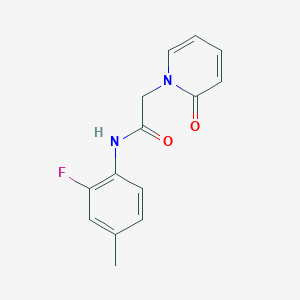

![2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7475837.png)

